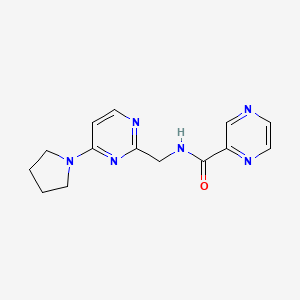

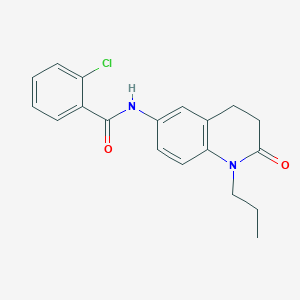

![molecular formula C24H26FN3O2S B2862507 Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705091-70-8](/img/structure/B2862507.png)

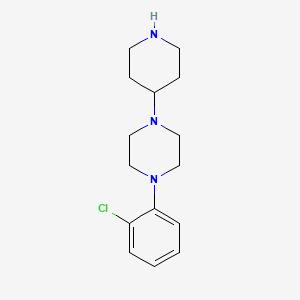

Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone” is a complex organic compound. It’s related to the benzothiazole family, which is a heterocyclic organic compound that possesses a wide range of properties and applications . Benzothiazole has been used in various applications including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc .

Synthesis Analysis

The synthesis of this compound involves a reaction between benzo[d]thiazol-2-amine and flurbiprofen . The newly obtained flurbiprofen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data . The synthesis of amides is extremely important for the pharmaceutical industry, where it is estimated that amide preparation is the most common chemical reaction employed .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole core, which is a common feature in a number of drugs used to treat different pathologies . For example, Riluzole, a neuroprotective drug used in the treatment of amyotrophic lateral sclerosis, contains a benzothiazole core .Scientific Research Applications

Cancer Treatment

Benzothiazole derivatives have been identified as potential agents in cancer therapy. They can act as antitumor agents by interfering with various cellular processes in cancer cells. For example, some benzothiazole compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division in cancer cells .

Antibacterial Activity

These compounds exhibit significant antibacterial properties, making them useful in the development of new antibiotics. Their mechanism of action often involves disrupting bacterial cell wall synthesis or protein function, which can lead to the death of the bacterial cell .

Anticonvulsant Effects

Benzothiazole derivatives can also serve as anticonvulsant agents. They may modulate neurotransmitter pathways or ion channels in the brain, which can help in controlling seizures .

Antidiabetic Potential

Research has suggested that certain benzothiazole derivatives may have applications in treating diabetes. They might influence insulin release or mimic insulin’s action, thereby helping in the management of blood glucose levels .

Antifungal Uses

The antifungal applications of benzothiazole derivatives stem from their ability to interfere with the cell membrane or metabolic processes of fungal cells, which can inhibit their growth and reproduction .

Neuroprotective Action

Some benzothiazole derivatives, like Riluzole, have neuroprotective properties and are used in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). They may protect nerve cells from damage and improve neurological function .

Anti-inflammatory and Analgesic Properties

As part of their chemical structure, benzothiazole derivatives can be modified to exhibit anti-inflammatory and analgesic effects. This makes them suitable for the treatment of conditions like osteoarthritis and other inflammatory diseases .

Corrosion Inhibition

In industrial applications, benzothiazole derivatives have been investigated for their ability to inhibit corrosion in metals. They can form a protective layer on the metal surface, reducing the rate of corrosion and extending the life of metal components .

Mechanism of Action

Target of Action

Similar compounds with a benzo[d]thiazol-2-yl core have been reported to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that benzo[d]thiazol-2-yl derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Benzo[d]thiazol-2-yl derivatives are known to be involved in a variety of biochemical processes, including signal transduction and enzymatic reactions .

Pharmacokinetics

Similar compounds with a benzo[d]thiazol-2-yl core are known to exhibit good bioavailability and metabolic stability .

Result of Action

Benzo[d]thiazol-2-yl derivatives are known to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-pyretic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

properties

IUPAC Name |

1,3-benzothiazol-2-yl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O2S/c25-19-5-1-3-7-21(19)30-18-11-15-27(16-12-18)17-9-13-28(14-10-17)24(29)23-26-20-6-2-4-8-22(20)31-23/h1-8,17-18H,9-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYFQZQCPUREMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

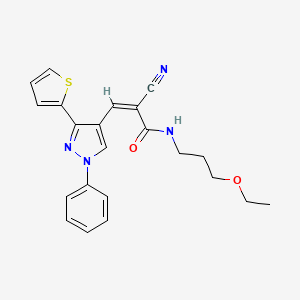

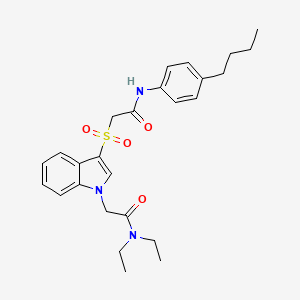

![2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2862427.png)

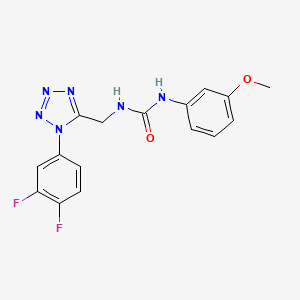

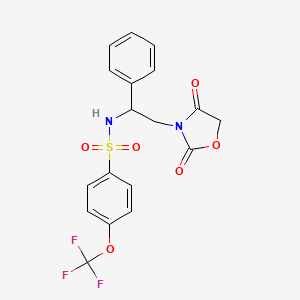

![N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2862428.png)

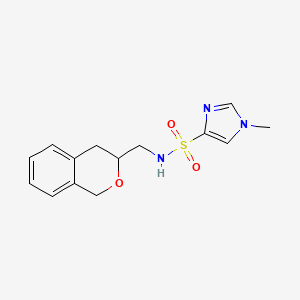

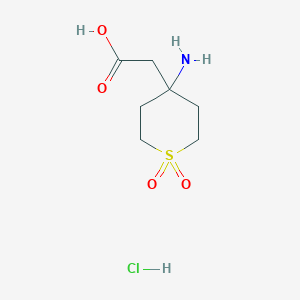

![6-methyl-N-(4-pyridylmethyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2862431.png)

![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2862441.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2862443.png)